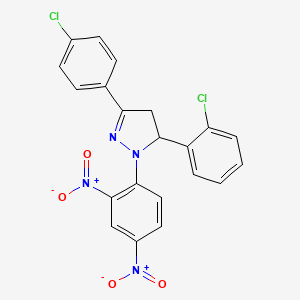
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: Conversion to pyrazole derivatives
Reduction: Reduction of nitro groups to amines
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride
Substitution: Nucleophilic substitution with reagents like sodium methoxide
Major Products
Oxidation: Pyrazole derivatives
Reduction: Amino-substituted pyrazolines
Substitution: Various substituted pyrazolines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules
Biology: Studied for its antimicrobial and anticancer properties
Medicine: Potential use in drug development for its biological activities
Industry: Possible applications in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and halogenated phenyl rings could play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-5-phenyl-1-(2,4-dinitrophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline
Uniqueness
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other pyrazoline derivatives.
Eigenschaften
CAS-Nummer |
109333-41-7 |
|---|---|
Molekularformel |
C21H14Cl2N4O4 |
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14Cl2N4O4/c22-14-7-5-13(6-8-14)18-12-20(16-3-1-2-4-17(16)23)25(24-18)19-10-9-15(26(28)29)11-21(19)27(30)31/h1-11,20H,12H2 |
InChI-Schlüssel |
OQDBAHPHQWZVFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


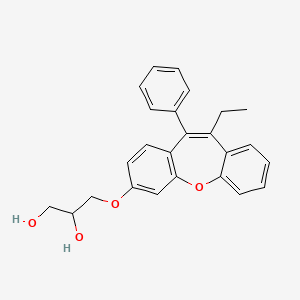
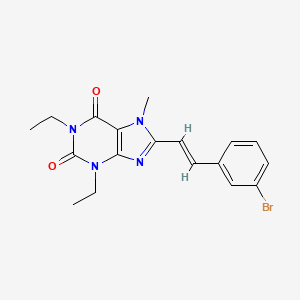
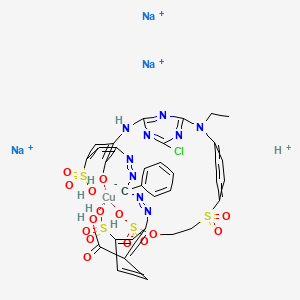

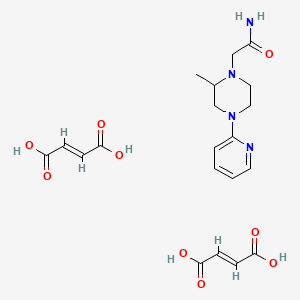
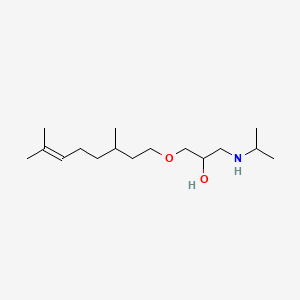
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
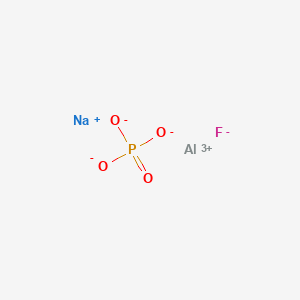

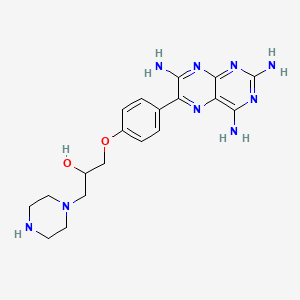
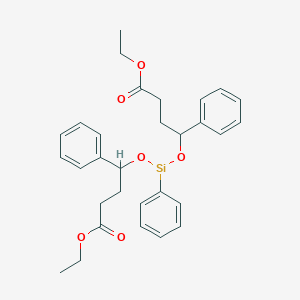

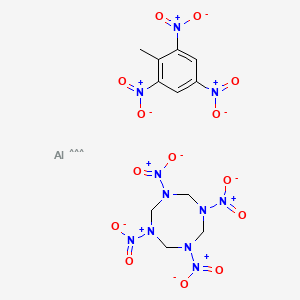
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
